Cas no 264882-03-3 (Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester)

Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester 化学的及び物理的性質
名前と識別子
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- Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester
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Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01EMAL-50mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 50mg |
$325.00 | 2025-02-10 | |
1PlusChem | 1P01EM29-50mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 50mg |
$322.00 | 2024-05-08 | |
1PlusChem | 1P01EM29-100mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 100mg |
$465.00 | 2024-05-08 | |
1PlusChem | 1P01EM29-1g |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 1g |
$1228.00 | 2024-05-08 | |
1PlusChem | 1P01EM29-250mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 250mg |
$638.00 | 2024-05-08 | |
Aaron | AR01EMAL-2.5g |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 2.5g |
$2566.00 | 2023-12-14 | |
Aaron | AR01EMAL-100mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 100mg |
$474.00 | 2025-02-10 | |
1PlusChem | 1P01EM29-10g |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 10g |
$5071.00 | 2024-05-08 | |
A2B Chem LLC | AX60593-50mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 50mg |
$265.00 | 2024-04-20 | |
A2B Chem LLC | AX60593-500mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 500mg |
$809.00 | 2024-04-20 |
Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Benzeneacetic acid, 3-bromo-α-diazo-, methyl esterに関する追加情報
Recent Advances in the Study of Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester (CAS: 264882-03-3)
Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester (CAS: 264882-03-3) is a diazo compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique reactivity and potential applications in drug discovery and synthesis. Recent studies have explored its utility as a versatile building block for the construction of complex molecular architectures, particularly in the context of cyclopropanation and other cycloaddition reactions. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, mechanistic insights, and potential therapeutic relevance.
One of the most notable advancements in the study of Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester is its role in metal-catalyzed transformations. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy as a precursor for rhodium(II)-catalyzed cyclopropanation reactions, yielding highly functionalized cyclopropane derivatives with excellent stereoselectivity. The study also provided detailed mechanistic insights into the reaction pathway, emphasizing the compound's ability to generate reactive carbenoid intermediates under mild conditions. These findings open new avenues for the synthesis of cyclopropane-containing bioactive molecules, which are prevalent in many pharmaceuticals.
In addition to its synthetic utility, recent research has explored the biological activities of derivatives derived from Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the evaluation of a series of cyclopropane-based analogs for their inhibitory effects on specific enzymes involved in inflammatory pathways. The results indicated that certain derivatives exhibited potent activity, suggesting their potential as lead compounds for the development of anti-inflammatory agents. Further optimization of these structures is currently underway to improve their pharmacokinetic properties and reduce off-target effects.
Another emerging area of interest is the application of Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester in photochemical reactions. A groundbreaking 2023 paper in Chemical Communications described its use in visible-light-mediated transformations, enabling the efficient synthesis of heterocyclic compounds under environmentally benign conditions. This approach not only expands the synthetic toolbox available to chemists but also aligns with the growing demand for sustainable and green chemistry practices in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the large-scale production and handling of Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester due to its inherent instability and potential hazards. Recent efforts have focused on developing safer and more scalable synthetic protocols, as highlighted in a 2023 review article in Organic Process Research & Development. The review emphasized the importance of optimizing reaction conditions and implementing robust safety measures to facilitate the compound's broader adoption in industrial settings.
In conclusion, Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester (CAS: 264882-03-3) continues to be a molecule of significant interest in chemical biology and medicinal chemistry. Its versatility in synthetic transformations, combined with its potential therapeutic applications, underscores its value as a research tool and a candidate for drug development. Future studies are expected to further elucidate its mechanistic nuances and explore its utility in novel chemical and biological contexts.
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